3-Butylbiphenyl

Physical Chemistry Material Science Polymer Synthesis

3-Butylbiphenyl (CAS 81782-75-4), also known as 1-butyl-3-phenylbenzene, is an alkyl-substituted biphenyl derivative with the molecular formula C16H18 and a molecular weight of 210.31 g/mol. It exists as a clear, colorless liquid at room temperature with a density of approximately 0.775-0.780 g/mL at 20°C and is insoluble in water but soluble in common organic solvents including alcohol, ether, and benzene.

Molecular Formula C16H18
Molecular Weight 210.31 g/mol
CAS No. 81782-75-4
Cat. No. B12672722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butylbiphenyl
CAS81782-75-4
Molecular FormulaC16H18
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H18/c1-2-3-8-14-9-7-12-16(13-14)15-10-5-4-6-11-15/h4-7,9-13H,2-3,8H2,1H3
InChIKeyBNFIHGZZWSUHRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butylbiphenyl (CAS 81782-75-4): A 3-Substituted Biphenyl Liquid Crystal Intermediate and Industrial Monomer


3-Butylbiphenyl (CAS 81782-75-4), also known as 1-butyl-3-phenylbenzene, is an alkyl-substituted biphenyl derivative with the molecular formula C16H18 and a molecular weight of 210.31 g/mol . It exists as a clear, colorless liquid at room temperature with a density of approximately 0.775-0.780 g/mL at 20°C and is insoluble in water but soluble in common organic solvents including alcohol, ether, and benzene [1]. As a 3-substituted biphenyl, this compound serves primarily as a synthetic intermediate and building block in the preparation of advanced materials, including liquid crystal compositions and specialized polymers [2].

3-Butylbiphenyl (CAS 81782-75-4) vs. Generic Alkylbiphenyls: Why Structural Position Determines Procurement Decisions


Substitution pattern on the biphenyl core is a primary determinant of mesomorphic behavior, physical properties, and reactivity in advanced material synthesis [1]. The position of the alkyl chain (ortho, meta, or para) directly influences molecular shape, packing efficiency, and phase transition temperatures, rendering generic substitution unreliable for applications requiring precise performance characteristics [2]. For 3-butylbiphenyl, the meta-substitution pattern alters the compound's density, refractive index, and intermolecular interactions relative to its more common para-substituted isomer, 4-butylbiphenyl . These structural distinctions can impact solubility in polymer matrices, dielectric properties in liquid crystal mixtures, and the kinetics of subsequent derivatization reactions.

3-Butylbiphenyl (CAS 81782-75-4) Evidence Guide: Quantitative Differentiation from 4-Butylbiphenyl and Other Analogs


Density Differential: 3-Butylbiphenyl (CAS 81782-75-4) Exhibits Lower Density than 4-Butylbiphenyl

3-Butylbiphenyl exhibits a measured density range of 0.775-0.780 g/mL at 20°C [1]. In contrast, its para-substituted isomer, 4-butylbiphenyl (CAS 37909-95-8), has a reported density of 0.953 g/mL at 25°C . This represents an approximate 18-19% lower density for the meta-substituted compound.

Physical Chemistry Material Science Polymer Synthesis

Refractive Index Difference: 3-Butylbiphenyl (CAS 81782-75-4) Shows Lower Refractive Index than 4-Butylbiphenyl

The refractive index of 3-butylbiphenyl is reported as approximately 1.469 [1]. In comparison, the para-substituted isomer 4-butylbiphenyl has a significantly higher refractive index of n20/D 1.577 . The meta-substitution thus results in a refractive index that is lower by about 0.108 units.

Optical Materials Liquid Crystals Polymer Chemistry

Potential Mesophase Behavior Modulation via Meta-Substitution in 3-Butylbiphenyl (CAS 81782-75-4)

The position of the alkyl substituent on the biphenyl core is known to influence liquid crystalline behavior. While specific phase transition temperatures for 3-butylbiphenyl are not readily available in the public literature, class-level evidence indicates that 3-substituted biphenyls are useful as components of chiral smectic liquid crystal compositions [1]. Meta-substitution alters the molecular aspect ratio and dipole moment, which can modulate mesophase stability and transition temperatures compared to linear para-substituted analogs [2].

Liquid Crystals Mesophase Engineering Display Technology

Isomeric Transformation Potential: 3-Butylbiphenyl (CAS 81782-75-4) as a Meta-Isomer in Alkylbiphenyl Equilibria

Research on the equilibria of isomeric transformations of alkylbiphenyls has demonstrated that mono-, di-, and tri-alkylbiphenyls undergo mutual transformations in the liquid phase [1]. The thermodynamic and kinetic parameters for these isomerizations are dependent on the initial substitution pattern. As a meta-substituted isomer, 3-butylbiphenyl occupies a specific position in the isomerization landscape, distinct from its ortho- and para-counterparts. This has implications for its stability and behavior under process conditions.

Chemical Thermodynamics Isomerization Process Chemistry

3-Butylbiphenyl (CAS 81782-75-4) Application Scenarios: Where Meta-Substitution Provides a Procurement Advantage


Liquid Crystal Component for Fine-Tuning Mesophase Properties

3-Butylbiphenyl is a valuable building block for liquid crystal research and formulation [1]. Its meta-substitution pattern offers a distinct molecular geometry that can be used to modulate the phase transition temperatures and dielectric anisotropy of liquid crystal mixtures. This is particularly relevant for chiral smectic liquid crystal compositions used in ferroelectric displays, where the precise control of molecular shape and packing is essential for device performance [1]. The lower density and refractive index of 3-butylbiphenyl compared to its para-isomer [2] may also contribute to the optical properties of the final mixture.

Specialty Monomer for Advanced Polymer Synthesis

The unique physical properties of 3-butylbiphenyl, including its lower density and refractive index relative to 4-butylbiphenyl [2] , make it a candidate monomer for synthesizing polymers with tailored optical or mechanical characteristics. Its meta-substitution can influence the polymer chain packing, potentially leading to materials with modified glass transition temperatures or solubility profiles. This is advantageous in applications where specific refractive index matching or low-density polymers are required.

Precursor for Functionalized Biphenyl Derivatives

As a meta-substituted biphenyl, 3-butylbiphenyl serves as a key intermediate for further chemical derivatization. The position of the butyl group can direct subsequent electrophilic aromatic substitution or cross-coupling reactions, enabling the synthesis of more complex molecular architectures not readily accessible from the para-isomer [1]. This regioselective advantage is critical in the multi-step synthesis of pharmaceutical intermediates and advanced electronic materials.

Isomerically Pure Starting Material for Thermodynamic and Kinetic Studies

The known isomerization behavior of alkylbiphenyls [3] makes isomerically pure 3-butylbiphenyl a well-defined starting material for studies on the thermodynamics and kinetics of alkylbiphenyl transformations. Researchers investigating reaction mechanisms or optimizing industrial processes benefit from the availability of this specific meta-isomer to accurately determine reaction pathways and equilibrium distributions.

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